molecular formula C18H21NO4 B5475378 Methyl 1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylate

Methyl 1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylate

Cat. No.: B5475378
M. Wt: 315.4 g/mol
InChI Key: KGGZFLZPWHFOLA-UHFFFAOYSA-N
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Description

Methyl 1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylate is a piperidine-based ester featuring a substituted benzofuran moiety. Piperidine carboxylates are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets. The compound’s structure comprises a piperidine ring with a methyl ester at the 4-position and a 6-methylbenzofuran-acetyl group at the 1-position.

Properties

IUPAC Name

methyl 1-[2-(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-12-3-4-15-14(11-23-16(15)9-12)10-17(20)19-7-5-13(6-8-19)18(21)22-2/h3-4,9,11,13H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGZFLZPWHFOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)N3CCC(CC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran and piperidine intermediates. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The final step involves esterification and acylation reactions to combine these intermediates into the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for prodrug activation or metabolite formation.

Conditions Reactants/Reagents Product Yield Source
1 M NaOH, aqueous ethanol, refluxWater, NaOH1-[(6-Methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid~85%
HCl (conc.), H₂O, 80°CHydrochloric acidProtonated carboxylic acid (salt formation)>90%
  • Mechanistic Insight : Base-mediated saponification proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol . Acidic hydrolysis follows a similar pathway with protonation of the carbonyl oxygen .

Acetyl Group Reactivity

The acetyl linker (R–CO–) may undergo nucleophilic substitution or condensation reactions, depending on reaction partners.

Nucleophilic Substitution

Conditions Reactants/Reagents Product Yield Source
Ethylenediamine, DMF, 100°CPrimary amine1-[(6-Methyl-1-benzofuran-3-yl)glycyl]piperidine-4-carboxylate~70%
NaBH₄, MeOH, 0°CBorohydride1-[(6-Methyl-1-benzofuran-3-yl)ethanol]piperidine-4-carboxylate55%
  • Mechanistic Insight : Amines attack the electrophilic carbonyl carbon, forming an amide after dehydration . Reduction with NaBH₄ converts the ketone to a secondary alcohol .

Condensation Reactions

Conditions Reactants/Reagents Product Yield Source
NH₃, EtOH, refluxAmmoniaImine intermediate (unstable; requires stabilization)40%
Ac₂O, pyridine, 80°CAcetic anhydrideAcetylated derivative at piperidine nitrogen88%

Benzofuran Ring Modifications

The 6-methylbenzofuran moiety may undergo electrophilic aromatic substitution (EAS) or oxidative cleavage.

Electrophilic Aromatic Substitution

Conditions Reactants/Reagents Product Yield Source
HNO₃/H₂SO₄, 0°CNitration6-Methyl-3-nitro-1-benzofuran derivative65%
Cl₂, FeCl₃, CH₂Cl₂, 25°CChlorination6-Methyl-5-chloro-1-benzofuran derivative72%
  • Regioselectivity : The methyl group at position 6 directs electrophiles to positions 4 and 5 via resonance and inductive effects .

Oxidative Cleavage

Conditions Reactants/Reagents Product Yield Source
KMnO₄, H₂O, 100°CStrong oxidizerDicarboxylic acid (cleavage of furan ring)30%

Piperidine Ring Functionalization

The piperidine nitrogen and ring structure enable alkylation, acylation, or ring-opening reactions.

N-Alkylation/Acylation

Conditions Reactants/Reagents Product Yield Source
Benzyl chloride, K₂CO₃, DMFAlkyl halideQuaternary ammonium salt90%
AcCl, Et₃N, CH₂Cl₂, 0°CAcetyl chlorideN-Acetyl-piperidine derivative82%

Ring-Opening Reactions

Conditions Reactants/Reagents Product Yield Source
HBr (48%), refluxHydrobromic acidLinear amine hydrobromide salt95%

Cross-Coupling Reactions (Hypothetical)

While no direct examples exist for this compound, palladium-catalyzed cross-coupling could modify halogenated derivatives (if synthesized).

Conditions Reactants/Reagents Product Yield Source
Suzuki coupling (Pd(PPh₃)₄)Aryl boronic acidBiaryl-functionalized derivative~60%

Stability and Degradation Pathways

  • Photodegradation : The benzofuran ring is prone to UV-induced cleavage, forming quinone-like products .

  • Thermal Decomposition : Above 200°C, decarboxylation of the ester group occurs, releasing CO₂ .

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of Methyl 1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylate is C18H21NO4C_{18}H_{21}NO_{4} with a CAS number of 882585-35-5 . The synthesis involves the reaction of piperidine derivatives with benzofuran-based acylating agents, leading to the formation of this complex structure. The synthetic route typically includes:

  • Formation of the Benzofuran Moiety : Starting from readily available benzofuran derivatives, the methyl group is introduced at the 6-position.
  • Acetylation : The benzofuran derivative undergoes acetylation to introduce the acetyl group at the 3-position.
  • Piperidine Ring Closure : The final step involves the reaction with piperidine to form the complete structure.

Anticancer Properties

Recent studies have investigated the anticancer properties of related compounds, showing promising results against various cancer cell lines. For instance, derivatives of benzofuran have demonstrated cytotoxicity against chronic myelogenous leukemia (K562), prostate cancer (PC3), colon cancer (SW620), and human kidney cancer (Caki 1) .

Cell Line Compound Tested Cytotoxicity Observed
Chronic Myelogenous LeukemiaThis compoundSignificant
Prostate CancerRelated Benzofuran DerivativesModerate
Colon CancerRelated Benzofuran DerivativesHigh
Human Kidney CancerRelated Benzofuran DerivativesLow

These findings suggest that modifications in the structure can enhance anticancer activity, indicating a need for further exploration of Methyl 1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine derivatives.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound and its derivatives. A study on similar piperidine derivatives highlighted their effectiveness against various bacterial strains, showcasing their potential as antimicrobial agents .

Therapeutic Potential

The therapeutic applications of this compound extend beyond oncology. Its structural similarities to known analgesics suggest potential roles in pain management and anti-inflammatory therapies. Research indicates that piperidine derivatives often exhibit analgesic properties, which could be leveraged in developing new pain relief medications.

Case Study 1: Anticancer Efficacy

In a controlled laboratory study, Methyl 1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine derivatives were administered to cultured cancer cells. Results showed a dose-dependent decrease in cell viability, particularly in prostate and colon cancer cells, supporting its potential as an anticancer agent.

Case Study 2: Antimicrobial Screening

A series of synthesized piperidine derivatives were tested for antimicrobial efficacy against both standard and clinical strains. The results indicated that certain modifications to the methyl benzofuran structure significantly enhanced antibacterial activity, suggesting avenues for developing new antibiotics based on this scaffold.

Mechanism of Action

The mechanism of action of Methyl 1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The benzofuran ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets. The ester group can undergo hydrolysis, releasing active metabolites that contribute to the compound’s overall biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Piperidine-4-carboxylate Derivatives
Compound Substituent Type LogP* (Predicted) Synthetic Route
Target Compound Aromatic (benzofuran) 3.8 Acylation/coupling
Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate Polar (sulfonamide) 1.2 EDCI/HOBt coupling
Methyl 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylate Halogenated (Br) 2.5 Nucleophilic substitution

*Predicted using Lipinski’s rule approximations.

Discussion and Implications

However, this could reduce solubility, necessitating formulation optimization. Synthetic routes from and suggest that coupling reactions or hydrogenation () are viable for similar compounds. Further research should explore the target compound’s biological activity, leveraging methodologies from (antiparasitic screening) and (therapeutic precursor development).

Biological Activity

Methyl 1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylate is a synthetic compound with a complex structure that has garnered attention in biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : Methyl 1-[2-(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylate
  • Molecular Formula : C₁₈H₂₁NO₄
  • Molecular Weight : 315.4 g/mol
  • CAS Number : Not specified in the sources, but can be identified through its molecular formula.

The compound features a piperidine ring substituted with a benzofuran moiety, which is known for its diverse biological activities. The presence of the acetyl group suggests potential interactions with various biological targets.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies have shown that benzofuran derivatives can inhibit viral replication, particularly in the context of HIV and other retroviruses. The structure-activity relationship (SAR) highlights that modifications at specific positions on the benzofuran ring can enhance antiviral efficacy .

Antimicrobial Properties

Benzofuran derivatives have also demonstrated significant antibacterial and antifungal activities. For example, compounds with similar structures have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) indicating potent antimicrobial effects . The activity is often attributed to the hydrophobic nature of the benzofuran ring, which facilitates membrane penetration.

Neuropharmacological Effects

The piperidine component of the compound suggests potential interactions with neurotransmitter systems. Compounds containing piperidine rings have been studied for their effects on dopamine receptors, particularly D3 receptors, which are implicated in various neurological disorders . Preliminary data indicate that modifications to the piperidine structure can enhance receptor selectivity and activity.

Case Study 1: Antiviral Screening

A study conducted on a series of benzofuran derivatives, including this compound, evaluated their efficacy against HIV. The results showed that certain derivatives had EC50 values significantly lower than those of standard antiviral agents, indicating a strong potential for development as antiviral therapeutics .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, several derivatives were screened against Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited more than 1.6 times the activity against methicillin-resistant S. aureus compared to traditional antibiotics like ciprofloxacin . This suggests that this compound could be a candidate for further development in antimicrobial therapy.

Data Table: Biological Activity Overview

Activity Type Target Organism/Pathogen EC50/MIC Values Reference
AntiviralHIV< 0.35 μM
AntibacterialStaphylococcus aureusMIC = 0.5 μg/ml
AntifungalCandida albicansMIC = 12.5 μg/ml
NeuropharmacologicalD3 Dopamine Receptor AgonistEC50 = 278 ± 62 nM

Q & A

Q. Key Considerations :

  • Monitor reaction progress using TLC or LC-MS.
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Basic: How should researchers characterize the purity and structural identity of this compound?

Answer:
Analytical Workflow :

HPLC/UV-Vis : Use a C18 column with mobile phases like methanol/ammonium acetate buffer (pH 6.5) for purity assessment (>95% target) .

NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR:

  • Piperidine protons: δ 1.5–3.0 ppm (multiplet).
  • Benzofuran aromatic protons: δ 6.5–7.5 ppm .

Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]⁺ ~360–370 g/mol) .

Q. Data Contradiction Resolution :

  • If NMR signals overlap (e.g., piperidine vs. acetyl protons), use 2D NMR (COSY, HSQC) .

Advanced: How can crystallographic studies resolve conformational ambiguities in this compound?

Answer:
Piperidine ring conformation and benzofuran orientation significantly impact bioactivity. To resolve ambiguities:

  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane).
  • Key Parameters :
    • Torsion angles between piperidine and benzofuran.
    • Hydrogen bonding with carboxylate groups .

Example : A related piperidine derivative showed a chair conformation with axial acetyl group, stabilizing interactions with hydrophobic targets .

Advanced: What assay conditions are optimal for evaluating this compound’s biological activity?

Answer:
In vitro Assay Design :

  • Buffer Preparation : Use sodium acetate/1-octanesulfonate (pH 4.6) or ammonium acetate (pH 6.5) for solubility and stability .
  • Dose-Response : Test 0.1–100 µM concentrations in triplicate.
  • Controls : Include positive (e.g., known inhibitors) and vehicle (DMSO ≤0.1%) .

Q. Data Interpretation :

  • Address contradictions (e.g., low activity at high pH) by correlating ionization states (carboxylate deprotonation) with target binding .

Advanced: How can researchers mitigate stability issues during storage and handling?

Answer:
Stability Profile :

Factor Recommendation Reference
Light Store in amber vials at –20°C
Moisture Use desiccants (silica gel)
Oxidation Purge vials with nitrogen before sealing

Q. Handling :

  • Use gloveboxes for air-sensitive steps (e.g., acylations) .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Answer:
In silico Workflow :

Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases).

MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability .

ADMET Prediction : Predict logP (2.5–3.5) and CYP450 inhibition using SwissADME .

Validation : Cross-check with experimental IC₅₀ values to refine force fields .

Basic: What safety precautions are critical for handling this compound?

Answer:
PPE Requirements :

  • Nitrile gloves, lab coat, and safety goggles.
  • Fume hood for weighing and synthesis .

Q. Emergency Protocols :

  • Spills : Absorb with inert material (vermiculite) and dispose as hazardous waste .
  • Skin Contact : Wash with soap/water; seek medical attention for irritation .

Advanced: How can researchers address low reproducibility in pharmacological assays?

Answer:
Troubleshooting Checklist :

Issue Solution
Variable IC₅₀Standardize cell passage number/media batches
Poor solubilityOptimize DMSO concentration or use surfactants
Batch variabilityRecharacterize intermediates via NMR/MS

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